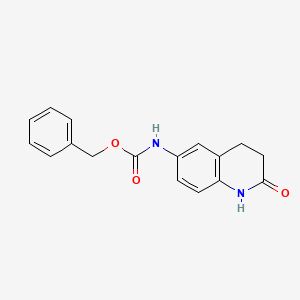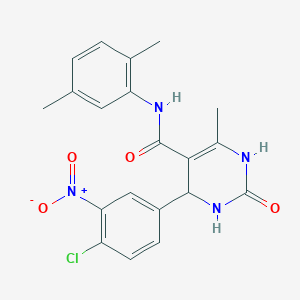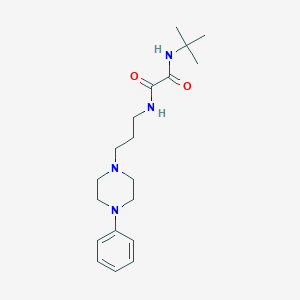
N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common component in a variety of pharmaceuticals and other organic compounds . Piperazine derivatives have been studied for their potential antitumor activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be similar to those of other piperazine derivatives. For instance, some piperazine derivatives have been synthesized through substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. The drug likeness or “drugability” of similar compounds has been evaluated according to Lipinski’s rule of five (RO5) .Wissenschaftliche Forschungsanwendungen
Selective Antagonism at 5-HT1A Receptors
The phenylpiperazine derivative, WAY100135, has been identified as a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. It demonstrates no agonist-like behavioral effects but can antagonize the behavioral syndrome and hypothermia induced by 8-OH-DPAT, indicating its potential for research in neurological and psychiatric disorders (Fletcher et al., 1993).
Anticonvulsant Activity of Hybrid Compounds
New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating the phenylpiperazine structure, have shown significant anticonvulsant activity. These compounds, through their broad spectra of activity in preclinical seizure models, present a promising avenue for developing new antiepileptic drugs (Kamiński et al., 2015).
Enantiospecific Photochemical Reactions
Research into alpha-oxoamides with tert-butyl substitution on the N-phenyl moiety has revealed their potential for enantiospecific photochemical reactions. Such compounds undergo gamma-Hydrogen abstraction to yield beta-lactams with high enantioselectivity, opening new pathways for synthetic chemistry applications (Ayitou et al., 2009).
Catalytic Alkylation of Aryl Grignard Reagents
Iron(III) amine-bis(phenolate) complexes have been developed for catalytic alkylation of aryl Grignard reagents, showing good to excellent yields of cross-coupled products. Such research highlights the utility of these complexes in facilitating C-C cross-coupling reactions, a cornerstone in organic synthesis (Qian et al., 2011).
Ligand Design for Heck Reactions
Research on pyridylpyrazole ligands for palladium-catalyzed Heck reactions has shown that substitutions at N1 significantly influence catalytic efficiency. Such insights are invaluable for designing more effective catalysts for carbon-carbon bond formation, a fundamental reaction in organic chemistry and material science (Montoya et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-tert-butyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)21-18(25)17(24)20-10-7-11-22-12-14-23(15-13-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYMNCRXZOSAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(6-chloropyridin-2-yl)formamido]acetate](/img/structure/B2731421.png)
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)
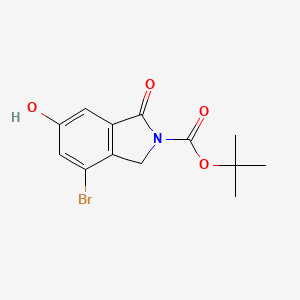
![3-(Chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)
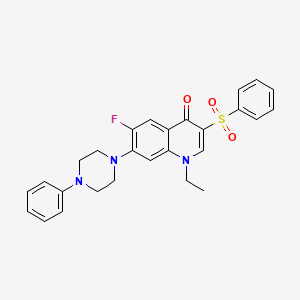
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)
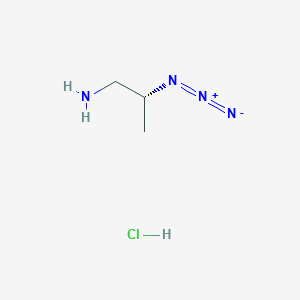
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
